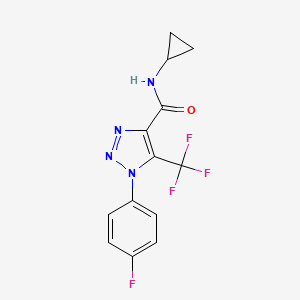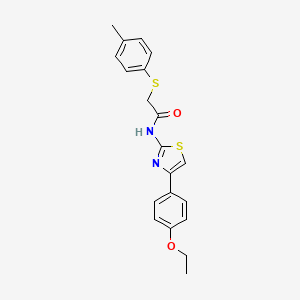
5-Fluorosulfonyloxy-1-methylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorosulfonyloxy-1-methylbenzimidazole is a fluorine-containing benzimidazole derivative. Benzimidazoles are a class of heterocyclic, aromatic compounds that consist of a benzene ring fused to an imidazole ring.
Vorbereitungsmethoden
The synthesis of 5-Fluorosulfonyloxy-1-methylbenzimidazole typically involves the introduction of a fluorosulfonyloxy group to a methylbenzimidazole core. One common method involves the reaction of 1-methylbenzimidazole with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial production methods for fluorine-containing benzimidazoles often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
5-Fluorosulfonyloxy-1-methylbenzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to remove the fluorosulfonyloxy group.
Cyclization Reactions: The benzimidazole core can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
5-Fluorosulfonyloxy-1-methylbenzimidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorine-containing heterocycles.
Biology: The compound’s enhanced biological activity due to the presence of fluorine makes it a valuable tool in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Fluorine-containing benzimidazoles are investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 5-Fluorosulfonyloxy-1-methylbenzimidazole involves its interaction with specific molecular targets. The fluorosulfonyloxy group enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with biological macromolecules. This interaction can inhibit enzyme activity or disrupt receptor-ligand binding, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Fluorosulfonyloxy-1-methylbenzimidazole can be compared with other fluorine-containing benzimidazoles, such as:
5-Fluoro-1-methylbenzimidazole: Lacks the sulfonyloxy group, resulting in different reactivity and biological activity.
5-Fluorosulfonyl-1-methylbenzimidazole: Contains a sulfonyl group instead of a sulfonyloxy group, leading to variations in chemical behavior and applications.
1-Methylbenzimidazole: The absence of fluorine atoms significantly reduces its biological activity compared to fluorine-containing derivatives.
The unique combination of the fluorosulfonyloxy group and the benzimidazole core in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
5-fluorosulfonyloxy-1-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3S/c1-11-5-10-7-4-6(2-3-8(7)11)14-15(9,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQULYBRAJCFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(Methylsulfanylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2769136.png)

![N-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2769140.png)


![N-cyclohexyl-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methylacetamide](/img/structure/B2769146.png)


![5-(4-Chlorophenyl)-4-(4-(2-methylallyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2769151.png)
![5-Chloro-2-({1-[(2-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2769153.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2769154.png)



